4-Hydroxy-2-(trifluoromethyl)nicotinic acid is a derivative of nicotinic acid characterized by the presence of a hydroxyl group and a trifluoromethyl group. This compound is of significant interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific fields, including medicinal chemistry and materials science. The compound is primarily utilized as a building block in the synthesis of more complex molecules and has been investigated for its potential biological applications.
The compound can be synthesized through various methods, typically involving the introduction of trifluoromethyl groups onto nicotinic acid derivatives. It is commercially available and can be obtained from chemical suppliers for research purposes.
4-Hydroxy-2-(trifluoromethyl)nicotinic acid belongs to the class of substituted nicotinic acids. Its classification is based on its structural features, which include a pyridine ring characteristic of nicotinic acids, along with additional functional groups that enhance its reactivity and biological activity.
The synthesis of 4-hydroxy-2-(trifluoromethyl)nicotinic acid can be achieved through several routes:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Techniques such as chromatography may be employed for purification.
The molecular formula for 4-hydroxy-2-(trifluoromethyl)nicotinic acid is . The structure consists of a pyridine ring with a hydroxyl group at the 4-position and a trifluoromethyl group at the 2-position.
4-Hydroxy-2-(trifluoromethyl)nicotinic acid can participate in various chemical reactions:
These reactions require careful selection of reagents and conditions to ensure high yields and minimize side products.
The mechanism of action for 4-hydroxy-2-(trifluoromethyl)nicotinic acid involves its interaction with biological targets. The hydroxyl group can form hydrogen bonds with proteins or nucleic acids, enhancing its biological activity. The lipophilicity introduced by the trifluoromethyl group allows for better membrane penetration, facilitating interactions with lipid-based structures within cells.
4-Hydroxy-2-(trifluoromethyl)nicotinic acid has several scientific applications:
4-Hydroxy-2-(trifluoromethyl)nicotinic acid represents a strategically modified nicotinic acid derivative where the trifluoromethyl group at C-2 and hydroxyl group at C-4 enhance its drug-like properties. The trifluoromethyl group improves metabolic stability, membrane permeability, and binding affinity via strong hydrophobic interactions and electron-withdrawing effects [1] [8]. This substitution pattern aligns with broader trends in drug design: approximately 14% of FDA-approved drugs contain pyridine, with disubstituted variants (particularly at C-2/C-4 positions) demonstrating high therapeutic relevance [1] [8]. As a nicotinic acid isomer derivative, this scaffold interfaces with biological targets implicated in inflammation, oncology, and neurology—leveraging the privileged status of pyridine carboxylates in medicinal chemistry [1] [8].
Structurally, the compound’s hydrogen-bonding capacity (from carboxylate and hydroxyl groups) facilitates target engagement, while the trifluoromethyl group contributes to steric bulk and lipophilicity (log P ≈ 1.2–1.8). These features enable optimized pharmacokinetic profiles compared to unsubstituted nicotinic acid [2] [8]. Notably, nicotinic acid derivatives like elexacaftor (CFTR modulator) and avatrombopag (thrombopoietin agonist) exemplify the therapeutic impact of fluorinated pyridine carboxylates, underscoring the potential of this chemical space [1] [8].
Property | Value |
---|---|
Molecular Formula | C₇H₄F₃NO₃ |
Molecular Weight | 207.11 g/mol |
CAS Number | 956576-89-9 |
Hazard Classification | H317 (May cause allergic skin reaction), H319 (Causes serious eye irritation) |
Key Functional Groups | Carboxylic acid, Hydroxyl, Trifluoromethyl |
The exploration of nicotinic acid derivatives originated with the identification of niacin (vitamin B3) as an anti-pellagra agent in the 1930s [1]. The mid-20th century witnessed seminal advances with isoniazid (1952), a nicotinic acid-derived antitubercular prodrug, highlighting the pharmacophoric utility of pyridine carboxylates [1] [8]. The mid-2000s marked a turning point with the approval of Sorafenib (2005), a 4-pyridyl-based kinase inhibitor for hepatocellular carcinoma, validating fluorinated pyridines as anticancer scaffolds [1] [8].
Recent decades have focused on strategic fluorination to enhance bioactivity. The trifluoromethyl group—integral to our compound—rose to prominence due to its ability to improve metabolic stability and binding energetics. Key milestones include:
This evolution underscores a transition from natural product-inspired scaffolds (e.g., plantagonine, an isonicotinic acid alkaloid) to rationally designed, fluorinated bioisosteres with optimized target engagement [1] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0